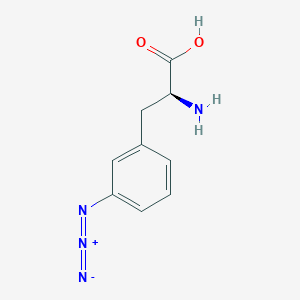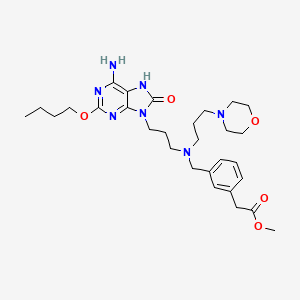
Abeprazan hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DWP14012 (hydrochloride), also known as abeprazan hydrochloride or fexuprazan hydrochloride, is a novel potassium-competitive acid blocker. It is developed as a potential alternative to proton pump inhibitors for the treatment of acid-related diseases. This compound inhibits the H+, K±ATPase enzyme by reversible potassium-competitive ionic binding without requiring acid activation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DWP14012 (hydrochloride) involves several steps, starting with the preparation of the core pyrrole structure. The key intermediate is synthesized through a series of reactions, including sulfonylation and methoxylation. The final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of DWP14012 (hydrochloride) follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity .
化学反应分析
Types of Reactions
DWP14012 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in the reactions of DWP14012 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from the reactions of DWP14012 (hydrochloride) include various derivatives with modified functional groups. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications .
科学研究应用
DWP14012 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study potassium-competitive acid blockers and their interactions with enzymes.
Biology: Investigated for its effects on gastric acid secretion and its potential use in treating acid-related diseases.
Medicine: Under clinical trials for the treatment of gastroesophageal reflux disease and other acid-related disorders.
Industry: Explored for its potential use in developing new pharmaceuticals and therapeutic agents .
作用机制
DWP14012 (hydrochloride) exerts its effects by inhibiting the H+, K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. The compound binds reversibly to the enzyme’s potassium-binding site, blocking the transport of hydrogen ions into the stomach lumen. This results in a significant reduction in gastric acid production, providing relief from acid-related symptoms .
相似化合物的比较
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar properties to DWP14012 (hydrochloride).
Esomeprazole: A proton pump inhibitor that also reduces gastric acid secretion but through a different mechanism.
Lansoprazole: Another proton pump inhibitor with a similar therapeutic effect .
Uniqueness
DWP14012 (hydrochloride) is unique in its ability to inhibit the H+, K±ATPase enzyme without requiring an acidic environment for activation. This allows for a more rapid and sustained suppression of gastric acid secretion compared to traditional proton pump inhibitors. Additionally, its reversible binding mechanism provides a more controlled and predictable pharmacological response .
属性
IUPAC Name |
1-[5-(2,4-difluorophenyl)-1-(3-fluorophenyl)sulfonyl-4-methoxypyrrol-3-yl]-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S.ClH/c1-23-10-12-11-24(28(25,26)15-5-3-4-13(20)8-15)18(19(12)27-2)16-7-6-14(21)9-17(16)22;/h3-9,11,23H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHTZYBQQDVIRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1OC)C2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC(=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

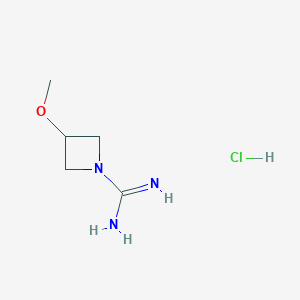
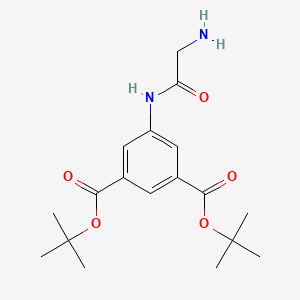


![7-fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8105842.png)
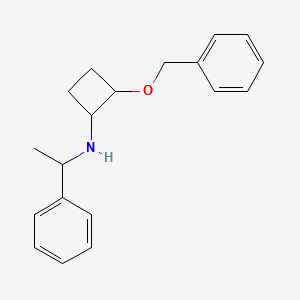

![3-[[(S)-(5-Ethenylquinuclidine-2-yl)(6-methoxy-4-quinolinyl)methyl]amino]-4-[3,5-bis(trifluoromethyl)phenylamino]-3-cyclobutene-1,2-dione](/img/structure/B8105867.png)



![4-[[2-cyano-7-(2-cyclohexylethyl)pyrrolo[2,3-d]pyrimidin-6-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B8105898.png)
